Chiral Purity Exceeds 99.9% ee via Asymmetric Synthesis Compared to Racemic Routes Requiring Chromatography
A patented asymmetric synthesis produces this pyrrolidine carboxylic acid scaffold with a chiral purity exceeding 99.9% ee and an overall yield of approximately 71% across five steps without the use of chromatographic purification [1]. In contrast, previous methods described in WO 02/068387 and WO 02/068388 synthesized the pyrrolidine acid in racemic form, requiring chiral HPLC separation that resulted in loss of the undesired enantiomer and significantly reduced effective yield [1]. The >99.9% ee achieved through the patented chiral route represents a >200-fold reduction in the unwanted enantiomer relative to a racemic baseline, directly translating to higher material efficiency and cost savings for procurement.
| Evidence Dimension | Enantiomeric excess (ee) and synthetic yield |
|---|---|
| Target Compound Data | >99.9% ee, 71% overall yield (5 steps, no chromatography) |
| Comparator Or Baseline | Racemic synthesis requiring chiral HPLC; approximately 50% yield of desired enantiomer after separation |
| Quantified Difference | >200-fold reduction in undesired enantiomer; approximately 42% higher yield of desired enantiomer |
| Conditions | Asymmetric synthesis sequence reported in US Patent Application 20060199958 |
Why This Matters
Procurement of enantiopure intermediate eliminates the cost and waste associated with chiral chromatography and ensures batch-to-batch stereochemical consistency, critical for reproducible downstream biological activity.
- [1] US Patent Application 20060199958. Process and intermediates for the preparation of pyrrolidine carboxylic acids. Paragraphs [0010]–[0012]. View Source
